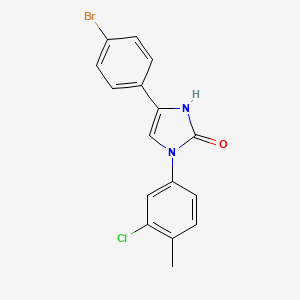
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one, also known as BRIM, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BRIM is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has a molecular formula of C17H14BrClN2O and a molecular weight of 372.66 g/mol.
Mechanism Of Action
The mechanism of action of 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is not fully understood, but it is believed to act as a modulator of various biological pathways. 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammatory and cancer pathways.
Biochemical And Physiological Effects
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In vitro and in vivo studies have demonstrated that 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one can suppress the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Advantages And Limitations For Lab Experiments
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has several advantages for use in laboratory experiments, including its ease of synthesis and availability. However, one limitation of 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one, including:
1. Further investigation of its anti-cancer properties and potential use as a cancer therapy.
2. Study of its anti-inflammatory properties and potential use as an anti-inflammatory agent.
3. Development of new synthetic methods for the preparation of 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one and its derivatives.
4. Investigation of its potential use as a building block for the synthesis of new materials with specific properties.
5. Study of its potential as a catalyst for various chemical reactions.
In conclusion, 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one could lead to the development of new therapies for cancer and inflammation, as well as new materials with specific properties.
Synthesis Methods
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one can be synthesized using various methods, including the reaction of 4-bromoaniline with 3-chloro-4-methylbenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the imidazolone ring.
Scientific Research Applications
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has been studied for its potential use as a building block for the synthesis of new materials with specific properties. In catalysis, 4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has been investigated for its potential as a catalyst for various chemical reactions.
properties
IUPAC Name |
5-(4-bromophenyl)-3-(3-chloro-4-methylphenyl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O/c1-10-2-7-13(8-14(10)18)20-9-15(19-16(20)21)11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQGQWAKMVDAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,3-dihydro-2H-imidazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2611570.png)
![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)
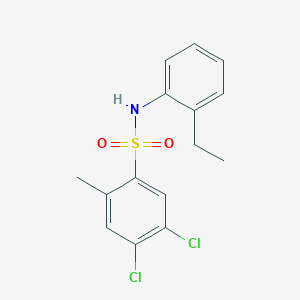
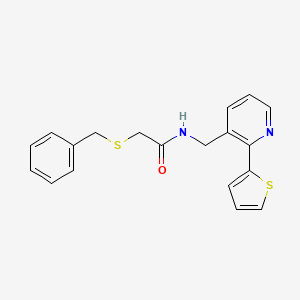
![N-(5-Chloro-2-methoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2611576.png)
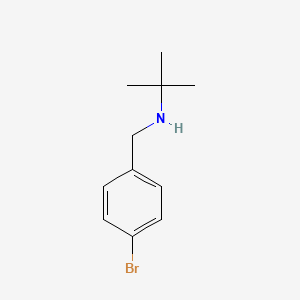
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)

![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)
![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)
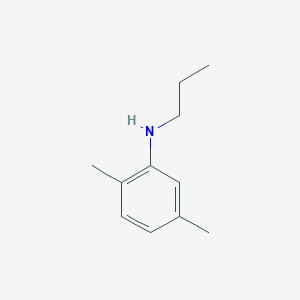
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2611589.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2611590.png)
![6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2611591.png)